beta-Estradiol 17-acetate beta-Estradiol 17-acetate β-Estradiol 17-acetate is a metabolite of estradiol.Target: Othersβ-Estradiol 17-acetate is a metabolite of estradiol.
Brand Name: Vulcanchem
CAS No.: 1743-60-8
VCID: VC0003515
InChI: InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
SMILES: CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol

beta-Estradiol 17-acetate

CAS No.: 1743-60-8

VCID: VC0003515

Molecular Formula: C20H26O3

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

beta-Estradiol 17-acetate - 1743-60-8

Description

Beta-Estradiol 17-acetate is a steroid ester, specifically an acetate derivative of estradiol, a naturally occurring estrogen. It is known for its role in enhancing the vitality of endothelial cells, particularly those isolated from the brain, and has been studied for its potential in estrogen replacement therapy .

Biological Activity

Beta-Estradiol 17-acetate exhibits significant biological activity, particularly in enhancing the adhesion and proliferation of human brain microvascular endothelial cells (hBMECs). This effect is crucial for maintaining the viability of these cells in culture, especially when derived from female patients .

Research Findings

  • Endothelial Cell Viability: Studies have shown that the addition of 10 nM beta-Estradiol 17-acetate to the culture medium significantly enhances the adhesion and proliferation of hBMECs. This concentration is considered the lowest effective dose for stimulating endothelial cell growth in vitro .

  • Gender-Specific Effects: The compound's effects are more pronounced in female-derived hBMECs, where it is essential for maintaining cell viability and proliferation. In male-derived cells, while not necessary for initial growth, it helps counteract the decline in viability after thawing .

Role in Estrogen Replacement Therapy

Beta-Estradiol 17-acetate is considered a suitable ester prodrug for estrogen replacement therapy due to its recognized physiological role as a long-acting estrogen. It belongs to the family of endogenous alkyl esters of estradiol, which are known for their prolonged activity .

Comparison with Other Estrogen Esters

Estrogen EsterRelative Binding Affinity (RBA) %Relative Estrogenic Potency (REP) %
Estradiol100100
Estradiol 17β-acetate31–4524
Estradiol benzoate101.1
Estradiol valerate2–110.04–21

Note: The relative binding affinities and estrogenic potencies vary among different estrogen esters, reflecting their diverse biological activities .

CAS No. 1743-60-8
Product Name beta-Estradiol 17-acetate
Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
IUPAC Name [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Standard InChI InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Standard InChIKey QAHOQNJVHDHYRN-SLHNCBLASA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Canonical SMILES CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Synonyms estradiol 17 beta-acetate
estradiol 17-acetate
estradiol 17-acetate, (17alpha)-isomer
estradiol 17-acetate, (17beta)-isomer
estradiol 17-acetate, (17beta, monoacetate)-isomer
estradiol 17-acetate, (8alpha,17beta)-isome
Reference [1]. http://en.wikipedia.org/wiki/Estradiol
PubChem Compound 6852404
Last Modified Sep 12 2023

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